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molecular formula C6H2ClN3O6 B1203447 Picryl chloride CAS No. 88-88-0

Picryl chloride

Cat. No. B1203447
M. Wt: 247.55 g/mol
InChI Key: HJRJRUMKQCMYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04513148

Procedure details

Methylnitramine decomposes explosively in contact with concentrated sulfuric acid. It is evolved when aniline reacts with tetryl; a diphenylamine derivative is produced simultaneously. Methylnitramine reacts with picryl chloride to form tetryl.
Name
Methylnitramine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][N+:3]([O-:5])=[O:4].[C:6]1(Cl)[C:7](=[CH:11][C:12](=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[N+:13]([O-:15])=[O:14])[N+:8]([O-:10])=[O:9]>>[CH3:1][N:2]([N+:3]([O-:5])=[O:4])[C:11]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:12]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Methylnitramine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C([N+](=O)[O-])=CC([N+](=O)[O-])=CC1[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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